

physical and chemical properties of trimethylammonium acetate

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Compound of Interest

Compound Name: Trimethylammonium acetate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Trimethylammonium Acetate**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative experimental data for many of the physical properties of **trimethylammonium acetate** are not readily available in published literature. The following guide provides a summary of available information and includes data for the closely related compounds, triethylammonium acetate and tetramethylammonium acetate, for comparative purposes. The experimental protocols described are general methods applicable to the characterization of organic salts and have been adapted for **trimethylammonium acetate**.

Core Physical and Chemical Properties

Trimethylammonium acetate is an organic salt formed from the neutralization of the weak base trimethylamine by the weak acid acetic acid. It is commonly used as a buffer solution in various chemical and biological applications.

Table 1: General and Computed Properties of **Trimethylammonium Acetate**

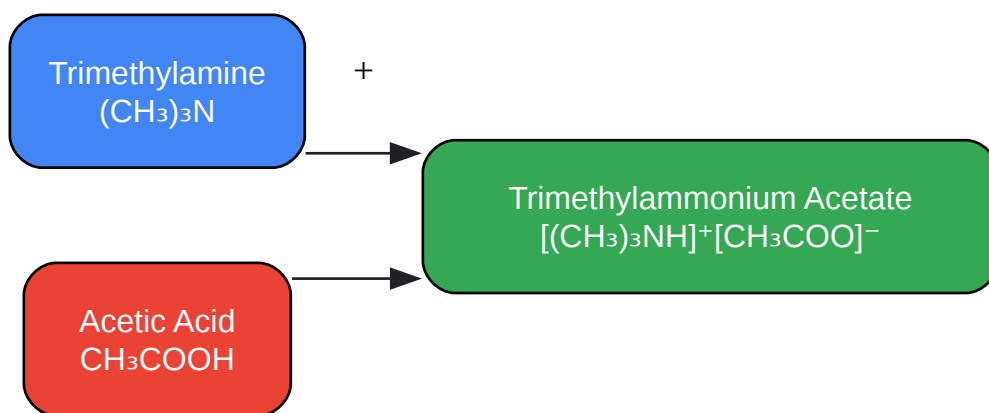
Property	Value	Source
Chemical Name	Trimethylammonium acetate	-
Synonyms	Trimethylammonium acetate buffer, Acetic acid trimethylamine salt	[1][2]
CAS Number	6850-27-7	[1][3]
Molecular Formula	C ₅ H ₁₃ NO ₂	[4]
Molecular Weight	119.16 g/mol	[4][5]
Exact Mass	119.094628657 Da	[4]
Topological Polar Surface Area	40.5 Å ²	[2]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	0	[5]
Complexity	33.5	[4]

Table 2: Available Physical Property Data for **Trimethylammonium Acetate** and Related Compounds

Property	Trimethylammonium Acetate	Triethylammonium Acetate	Tetramethylammonium Acetate
Melting Point	Data not available	-18 °C	184 °C (decomposes)
Boiling Point	Data not available	164.5 °C	245 °C
Density	Data not available	1.010 g/mL at 20 °C	1.0080 g/cm ³
Solubility	Expected to be soluble in water and polar organic solvents.	Soluble in water.[6]	Highly soluble in water; soluble in methanol and ethanol; limited solubility in non-polar solvents.[7] [8]
pKa of Cation	~9.80 (for (CH ₃) ₃ NH ⁺) [9]	~10.7 (for (CH ₃ CH ₂) ₃ NH ⁺)	- (quaternary ammonium)

Synthesis of Trimethylammonium Acetate

The synthesis of **trimethylammonium acetate** involves the acid-base neutralization reaction between trimethylamine and acetic acid.



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Synthesis of **Trimethylammonium Acetate**.

Experimental Protocols

Synthesis of Trimethylammonium Acetate

This protocol describes the preparation of a **trimethylammonium acetate** solution.

Materials:

- Trimethylamine ((CH₃)₃N)
- Glacial acetic acid (CH₃COOH)
- Deionized water
- Magnetic stirrer and stir bar
- pH meter
- Volumetric flask

Procedure:

- In a fume hood, add a calculated amount of deionized water to a beaker equipped with a magnetic stir bar.
- While stirring, slowly add a stoichiometric amount of trimethylamine to the water.
- Slowly add an equimolar amount of glacial acetic acid to the trimethylamine solution. The reaction is exothermic, so the addition should be done carefully to control the temperature.
- Allow the solution to stir and cool to room temperature.
- If preparing a buffer, adjust the pH to the desired value using small additions of acetic acid or trimethylamine.
- Transfer the solution to a volumetric flask and add deionized water to the mark to achieve the final desired concentration.

Determination of Melting Point (Adapted from Tetramethylammonium Acetate Hydrate Protocol)

This protocol describes a standard method for determining the melting point of a solid organic compound.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Ensure the **trimethylammonium acetate** sample is thoroughly dried and finely powdered using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility (Adapted from Tetramethylammonium Acetate Hydrate Protocol)

This protocol describes a general method for determining the solubility of a substance in a given solvent.

Materials:

- **Trimethylammonium acetate**

- Solvent (e.g., water, ethanol)
- Analytical balance
- Vials with screw caps
- Constant temperature bath with shaking capabilities
- Syringe with a filter tip
- Evaporating dish

Procedure:

- Add an excess amount of **trimethylammonium acetate** to a known volume of the solvent in a vial.
- Seal the vial and place it in a constant temperature bath set to a specific temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
- Weigh the collected saturated solution.
- Transfer the solution to a pre-weighed evaporating dish and evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).
- Weigh the evaporating dish with the dry residue.
- Calculate the solubility in grams of solute per 100 g of solvent or other desired units.

Spectroscopic Data

While specific spectra for **trimethylammonium acetate** are not widely published, the expected spectral characteristics can be inferred from its constituent ions: the trimethylammonium cation and the acetate anion.

4.1. ^1H NMR Spectroscopy

- Trimethylammonium Cation ($[(\text{CH}_3)_3\text{NH}]^+$): A singlet for the nine equivalent methyl protons (N-CH_3) and a broad singlet for the amine proton (N-H). The chemical shift of the methyl protons will be downfield compared to trimethylamine due to the positive charge on the nitrogen.
- Acetate Anion (CH_3COO^-): A singlet for the three equivalent methyl protons.

4.2. Infrared (IR) Spectroscopy

- Trimethylammonium Cation: C-H stretching vibrations around $2800\text{-}3000\text{ cm}^{-1}$. An N-H stretching band, which will be broad due to hydrogen bonding, is expected in the region of $3000\text{-}3300\text{ cm}^{-1}$.
- Acetate Anion: A strong, characteristic asymmetric stretching vibration of the carboxylate group (COO^-) around $1550\text{-}1610\text{ cm}^{-1}$ and a symmetric stretching vibration around $1400\text{-}1450\text{ cm}^{-1}$.

Stability and Reactivity

- Stability: **Trimethylammonium acetate** is a stable salt under normal laboratory conditions.
- Reactivity: It is an ionic compound that will dissociate into trimethylammonium and acetate ions in solution. It will react with strong acids to protonate the acetate ion and with strong bases to deprotonate the trimethylammonium ion.

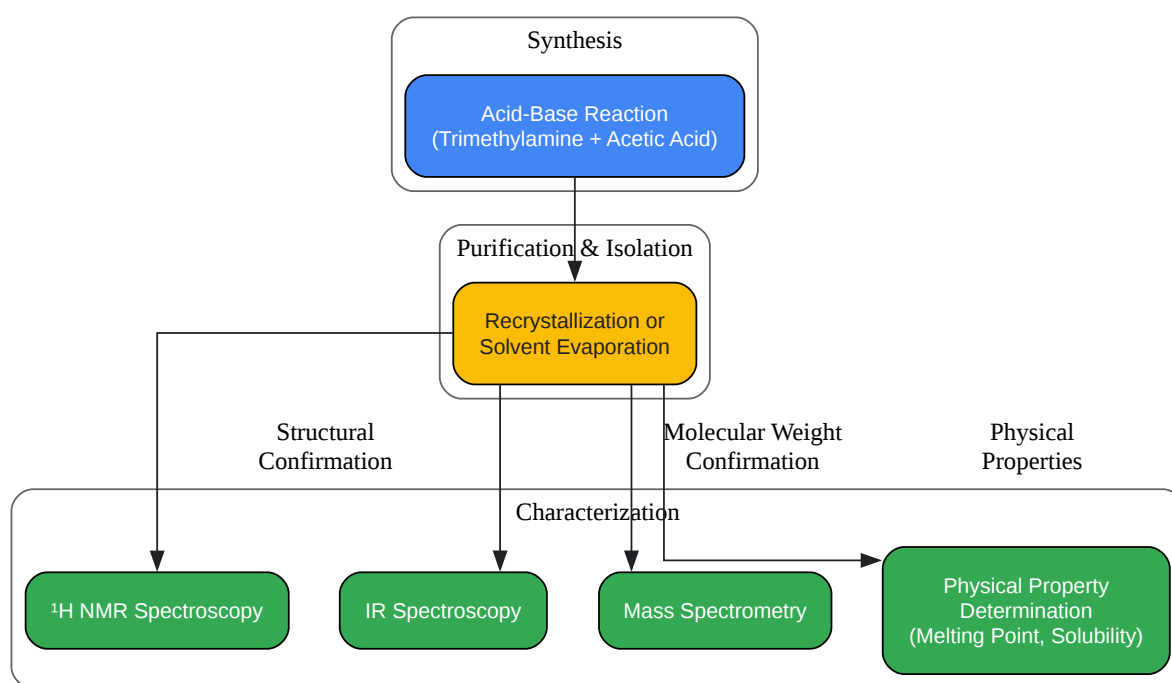
Biological and Pharmacological Relevance

Currently, there is no significant information available in the public domain regarding specific signaling pathways or direct pharmacological activities of **trimethylammonium acetate**. Its primary role in a biological context is as a component of buffer systems for maintaining pH in

experimental setups. The trimethylammonium cation is the conjugate acid of trimethylamine, a metabolite produced by gut bacteria from dietary choline and carnitine.[10]

Experimental Workflow for Characterization

The following diagram outlines a general workflow for the synthesis and characterization of trimethylammonium acetate.



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Workflow for Synthesis and Characterization.

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